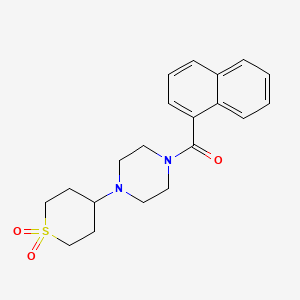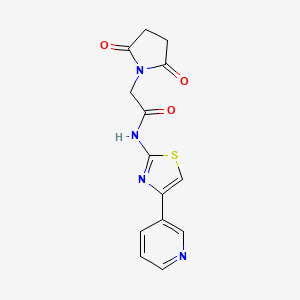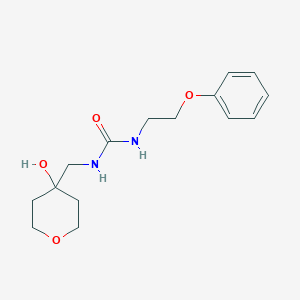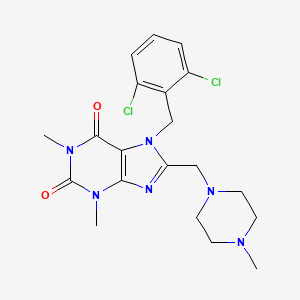![molecular formula C13H12ClN5O B2636402 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1376285-50-5](/img/structure/B2636402.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including an indole ring, a triazole ring, and a carboxamide group . The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole ring, followed by the introduction of the triazole ring and the carboxamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by several spectroscopic techniques, including 1H and 13C-NMR, UV, IR, and mass spectrometry . These techniques would provide information about the types of atoms present in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole ring, the triazole ring, and the carboxamide group. Each of these functional groups has distinct reactivity patterns, which could be exploited in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole ring could contribute to its aromaticity and stability. The carboxamide group could participate in hydrogen bonding, influencing its solubility and reactivity .Aplicaciones Científicas De Investigación
Pharmacological Properties
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide and related compounds possess valuable pharmacological properties, including anti-convulsive activity. They have potential applications in the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981).
Allosteric Modulation of CB1 Receptor
The compound 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (a structurally related indole carboxamide) serves as a prototypical allosteric modulator for the cannabinoid type 1 receptor (CB1). Key structural requirements for allosteric modulation of CB1 by indole-2-carboxamides include a critical chain length at the C3-position and an electron-withdrawing group at the C5-position (Khurana et al., 2014).
Synthesis of β-Carboline Derivatives
The reaction of 5-methyl-1-aryl-1H-1,2,3-triazole-4-carbocylic acid chlorides with tryptamine derivatives, including this compound, results in the formation of β-carboline derivatives, which have various biological activities (Pohodylo et al., 2014).
Nitrogen-rich Energetic Compounds
The synthesis of nitrogen-rich energetic compounds, such as 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, involves compounds structurally related to this compound. These compounds exhibit significant thermal stability and potential applications in energetic materials (Qin et al., 2016).
Synthesis of Hybrid Molecules with Azole Moieties
1,2,4-Triazole-3-one derived from tryptamine was used to synthesize hybrid molecules containing several azole moieties, including structures similar to this compound. These compounds showed antimicrobial, antilipase, and antiurease activities (Ceylan et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the study and development of such compounds, including “N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide”, could be a promising area of future research.
Propiedades
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c14-9-1-2-11-10(5-9)8(6-16-11)3-4-15-13(20)12-7-17-19-18-12/h1-2,5-7,16H,3-4H2,(H,15,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOVEBJDVXUZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)C3=NNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2636322.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide](/img/structure/B2636325.png)








![N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide](/img/structure/B2636338.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2636339.png)
![4-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2636342.png)
